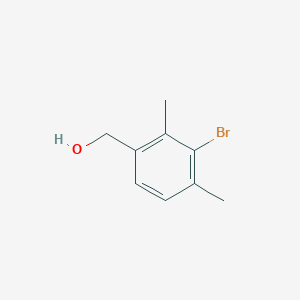
(3-Bromo-2,4-dimethylphenyl)methanol
Cat. No. B1376254
Key on ui cas rn:
1255206-86-0
M. Wt: 215.09 g/mol
InChI Key: WFKBMZPIDSRCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673920B2
Procedure details


(3-bromo-2,4-dimethylphenyl)methanol (2.0 g, 9.3 mmol), and thalium(III) trifluoroacetate (7.50 g, 14.0 mmol) were added to a 250 mL flask containing a stir bar. The flask was then placed in a cooling bath at 0° C. To the flask was added TFA (150 mL) slowly. The resulting mixture was then stirred at room temperature overnight. The TFA was removed under reduced pressure at 30° C. and the resulting residue was redissolved in dichloroethane and concentrated twice (2×100 mL). The residue was then pumped under high vacuum for 45 min. To the dried residue was then added palladium dichloride (165 mg, 0.930 mmol), lithium chloride (788 mg, 18.6 mmol), and magnesium chloride (750 mg, 18.6 mmol). The resulting mixture was dissolved in MeOH (160 mL). The mixture was then degassed and purged with CO (3 times). The flask under CO was stirred at room temp for 4 hours; the color of the reaction mixture changed from white to cream then to brownish. The color of the reaction then finally changed from brownish to black up on which time the reaction had gone to completion as evidenced by LC as well as TLC (hexanes/EtOAc=1/0.3) analysis. The reaction mixture was then poured into a 1 L Erlenmeyer flask containing DCM (400 mL) and EtOAc (400 mL). The solution was then passed through a celite plug, and rinsed several times with DCM until all the organic material had passed through. The solution was then concentrated to dryness, re-dissolved in DCM, absorbed into silica gel, and separated over silica column to give 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one. LC-MS: M+1=242







[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name
palladium dichloride
Quantity
165 mg
Type
catalyst
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8].FC(F)(F)[C:14]([O-])=[O:15].C(O)(C(F)(F)F)=O.[Cl-].[Li+].[Cl-].[Mg+2].[Cl-]>CO.[Pd](Cl)Cl.CCOC(C)=O.C(Cl)Cl>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]2[C:14](=[O:15])[O:10][CH2:9][C:4]=2[C:3]=1[CH3:11] |f:3.4,5.6.7|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=CC1C)CO)C
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Four
|
Name
|
|
|
Quantity
|
788 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Five
|
Name
|
|
|
Quantity
|
750 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Step Six
[Compound]
|
Name
|
hexanes EtOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Eight
|
Name
|
palladium dichloride
|
|
Quantity
|
165 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was then placed in a cooling bath at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The TFA was removed under reduced pressure at 30° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was redissolved in dichloroethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated twice (2×100 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The residue was then pumped under high vacuum for 45 min
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with CO (3 times)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The flask under CO was stirred at room temp for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The color of the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then poured into a 1 L Erlenmeyer flask
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed several times with DCM until all the organic material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
re-dissolved in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
absorbed into silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated over silica column
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
